molecular formula C10H18N4O2 B169878 Tert-butyl 4-azidopiperidine-1-carboxylate CAS No. 180695-80-1

Tert-butyl 4-azidopiperidine-1-carboxylate

Cat. No. B169878
CAS RN: 180695-80-1
M. Wt: 226.28 g/mol
InChI Key: NKZZRYWSQYJWJG-UHFFFAOYSA-N
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Description

Tert-butyl 4-azidopiperidine-1-carboxylate is a chemical compound with the molecular formula C10H18N4O2 . It has an average mass of 226.275 Da and a monoisotopic mass of 226.142975 Da .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-azidopiperidine-1-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a tert-butyl group and an azido group .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 4-azidopiperidine-1-carboxylate include a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume . It has 6 H bond acceptors, 1 H bond donor, 4 freely rotating bonds .

Scientific Research Applications

1. Synthesis of Protected Amines

Tert-butyl 4-azidopiperidine-1-carboxylate can be used in the synthesis of Boc-protected amines through a process involving Curtius rearrangement. This method, which uses di-tert-butyl dicarbonate and sodium azide, is compatible with a variety of substrates, including malonate derivatives, to produce protected amino acids efficiently at low temperatures (Lebel & Leogane, 2005).

2. Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of novel protein tyrosine kinase inhibitors, like CP-690550. An efficient approach to synthesize tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, which is structurally similar, demonstrates its utility in creating medically relevant compounds (Xin-zhi, 2011).

3. Development of Substituted Piperidines

It plays a key role in the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a new scaffold for producing substituted piperidines. The process involves regioselective ring-opening and 1,3-dipolar cycloaddition reactions with organic azides (Harmsen et al., 2011).

4. Synthesis of Anticancer Intermediates

This chemical is utilized in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs. The method involves multiple steps, including nucleophilic substitution and oxidation, showcasing its importance in developing new cancer therapeutics (Zhang et al., 2018).

5. Preparation of Stereoselective Compounds

This compound is also important in the stereoselective syntheses of derivatives like tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate. These reactions typically involve selectride reduction and Mitsunobu reaction, indicating its versatility in producing specific stereochemical configurations (Boev et al., 2015).

Safety And Hazards

When handling Tert-butyl 4-azidopiperidine-1-carboxylate, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

As part of a collection of unique chemicals, Tert-butyl 4-azidopiperidine-1-carboxylate is provided to early discovery researchers . This suggests that it may have potential applications in future research, particularly in the field of medicinal chemistry and drug discovery .

properties

IUPAC Name

tert-butyl 4-azidopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-8(5-7-14)12-13-11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZZRYWSQYJWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466544
Record name tert-butyl 4-azidopiperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-azidopiperidine-1-carboxylate

CAS RN

180695-80-1
Record name 1,1-Dimethylethyl 4-azido-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180695-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl 4-azidopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-propanyl-4-azido-1-piperidinecarboylate
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Synthesis routes and methods I

Procedure details

To a solution of 45.3 g (172 mmol) of 4-bromo-1-t-butoxycarbonylpiperidine in 750 mL of DMF was added 22.3 g (343 mmol) of sodium azide and 2.5 g (17 mmol) of sodium iodide. The reaction was stirred at rt for 24 h and then at 60° C. for 4 h. The mixture was poured into water containing 20 mL of sodium bicarbonate and extracted twice with 1:1 ether:hexanes. The organic layers were each washed with a portion of water and brine, dried over sodium sulfate, combined and concentrated. The residue was purified by FCC eluting with 5 -10% ethyl acetate/hexanes to afford 39 g of title compound having a trace of elimination biproduct. 1H NMR (400 MHz, CDCl3): δ 1.43 (s,9H), 1.52 (m, 2H), 1.85 (m, 2H), 3.07 (m, 2H), 3.55 (m, 1H), 3.78 (m, 2H).
Quantity
45.3 g
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of N-t butyloxycarbonyl-4-bromopiperidine (8.8 g, 33.5 mmol) in N,N-dimethylformamide (50 ml) was added sodium azide (6.5 g, 100.4 mmol) and the reaction mixture was heated at 60° C. for 18 hrs., cooled to room temperature, poured into water (200 ml) and extracted with dichloromethane (2×200 ml). The combined organic layers were washed with brine (2×50 ml), dried (MgSO4), filtered and concentrated under vacuum, to give the required product (6.0 g). 1H NMR (CDCl3) δ 1.28 (9H, s), 1.56 (2H,m), 1.88 (2H,m), 3.10 (2H,m), 3.58 (1H,m), 3.82 (2H,m).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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